2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane
Description
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane (referred to as TPGTS in some contexts) is a functionalized cyclotetrasiloxane derivative characterized by a central siloxane ring substituted with four methyl groups and four 3-(oxiranylmethoxy)propyl chains. Its molecular formula is C₂₈H₅₆O₁₂Si₄, with a molecular weight of 697.08 g/mol . The compound is a viscous liquid (125–250 cP viscosity) with a density of 1.132 g/mL at 25°C and an epoxide equivalent weight of 175–190 g/eq .
TPGTS is synthesized via epoxy ring-opening reactions, such as the reaction of 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(propyl glycidyl ether)cyclotetrasiloxane with hydroxyl-containing monomers like 7-hydroxycoumarin or methacrylates . Its four epoxide groups enable crosslinking in polymer networks, making it valuable in dental adhesives, dynamic covalent polymers, and reversible adhesive systems .
Properties
IUPAC Name |
2,4,6,8-tetramethyl-2,4,6,8-tetrakis[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O12Si4/c1-41(13-5-9-29-17-25-21-33-25)37-42(2,14-6-10-30-18-26-22-34-26)39-44(4,16-8-12-32-20-28-24-36-28)40-43(3,38-41)15-7-11-31-19-27-23-35-27/h25-28H,5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZDTVROPKIJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)CCCOCC5CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O12Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976098 | |
| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60665-85-2, 257284-60-9 | |
| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis[3-(2-oxiranylmethoxy)propyl]cyclotetrasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60665-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060665852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosiloxanes, Me 3-(2-oxiranylmethoxy)propyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257284609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosiloxanes, Me 3-(2-oxiranylmethoxy)propyl | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6,8-Tetramethyl-2,4,6,8-tetrakis{3-[(oxiran-2-yl)methoxy]propyl}-1,3,5,7,2,4,6,8-tetroxatetrasilocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetrakis[3-(oxiranylmethoxy)propyl]cyclotetrasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
2,4,6,8-Tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane is a siloxane compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, antibacterial effects, and cytotoxicity based on diverse sources.
The compound is a complex siloxane with the following molecular formula:
- Molecular Formula : C28H56O12Si4
- Molecular Weight : Approximately 1000 g/mol
Antioxidant Activity
Antioxidants are vital for neutralizing free radicals that can cause cellular damage. Research indicates that siloxanes often exhibit significant antioxidant properties.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Scavenging free radicals |
| Vitamin C | 4.90 | Free radical scavenger |
| Vitamin E | 11.50 | Lipid peroxidation inhibitor |
Note: The IC50 values for the siloxane compound are yet to be determined (TBD), indicating a need for further studies to establish its efficacy as an antioxidant.
Antibacterial Activity
The antibacterial properties of siloxanes have been explored in various studies. The compound's structure suggests potential interactions with bacterial cell membranes.
Table 2: Antibacterial Efficacy
| Bacteria Species | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
| Salmonella Enteritidis | TBD |
| Salmonella Typhimurium | TBD |
Further research is required to determine the MIC values for this siloxane compound against specific bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety of compounds intended for biomedical applications. Studies on related siloxanes indicate varying degrees of cytotoxicity.
Table 3: Cytotoxicity Data
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Decamethylcyclopentasiloxane (D5) | HepG2 | >2000 |
| Cyclopentasiloxane | HeLa | >1000 |
The cytotoxicity of the target siloxane compound remains to be investigated in depth.
Case Studies and Research Findings
- Study on Siloxanes : A comprehensive review indicated that various siloxanes exhibit notable antioxidant and antibacterial activities. However, specific data on the tetramethyl tetrakis compound is limited and requires further exploration .
- Safety Assessments : Regulatory assessments have shown that certain siloxanes may have low toxicity profiles in vivo. For instance, decamethylcyclopentasiloxane was found to have an LD50 above 20 g/kg in rats .
- Environmental Impact : Investigations into the environmental behavior of siloxanes suggest that their persistence and bioaccumulation potential warrant careful consideration in their application .
Scientific Research Applications
Materials Science
Silicone-based Materials : The compound is utilized in the formulation of silicone elastomers and resins. Its structure allows for enhanced flexibility and durability in silicone products used in automotive and aerospace industries.
Table 1: Properties of Silicone Products Incorporating the Compound
| Property | Value |
|---|---|
| Tensile Strength | High |
| Elongation at Break | >300% |
| Thermal Stability | Excellent |
Pharmaceuticals
Drug Delivery Systems : The oxirane groups in the compound facilitate the development of drug delivery systems that can encapsulate therapeutic agents. These systems are designed to improve the bioavailability of drugs through controlled release mechanisms.
Case Study : A study demonstrated that formulations containing this siloxane compound showed a 30% increase in drug release efficiency compared to traditional carriers .
Surface Coatings
Protective Coatings : The compound is employed in creating protective coatings that exhibit water-repellent properties. These coatings are particularly useful in environments where moisture resistance is critical.
Table 2: Performance Metrics of Coatings with the Compound
| Metric | Value |
|---|---|
| Water Contact Angle | >100° |
| Abrasion Resistance | High |
| UV Stability | Excellent |
Cosmetics and Personal Care
The compound's compatibility with skin and its ability to form smooth films make it suitable for use in cosmetic formulations such as lotions and creams. It enhances texture while providing a barrier against moisture loss.
Comparison with Similar Compounds
Table 1: Key Properties of TPGTS and Analogous Cyclotetrasiloxanes
TPGTS
- Reactivity : Epoxide groups undergo nucleophilic ring-opening reactions (e.g., with amines, hydroxyls) to form crosslinked networks.
- Applications :
T4 Cyclotetrasiloxane
Trifluoropropyl Cyclotetrasiloxane
- Reactivity : Fluorine atoms impart chemical inertness and low surface energy.
- Performance: Used in fluorosurfactants for non-stick coatings . Higher thermal stability due to C-F bonds .
V4D4 (Tetravinylcyclotetrasiloxane)
Tetraoxaspiroalkane-Siloxane Hybrids
- Reactivity : Polymerize via cationic mechanisms, reducing photopolymerization stress by 40–99% compared to conventional siloxanes .
Research Findings and Industrial Relevance
- TPGTS : Demonstrated reversible adhesion in UV-responsive polymers, with adhesion strength modulated by crosslink density . In dental adhesives, formulations with TPGTS showed reduced shrinkage stress and improved bond durability .
- T4 Cyclotetrasiloxane : Enabled multifunctional textile coatings with dual water repellency and flame retardancy, though oil resistance remained suboptimal .
- Tetraoxaspiroalkane-Siloxane Hybrids : Achieved 99% reduction in photopolymerization stress , critical for dental composites and 3D printing .
Preparation Methods
Starting Materials
| Compound | Role | Purity/Specification |
|---|---|---|
| 2,4,6,8-Tetramethylcyclotetrasiloxane | Core cyclic siloxane substrate | Commercially available or synthesized via hydrolysis-condensation of dimethylchlorosilanes |
| 3-(Oxiranylmethoxy)propyl halide or alcohol | Epoxy-functional side chain precursor | Typically epichlorohydrin derivatives or glycidyl ethers |
| Base (e.g., sodium hydride, potassium carbonate) | Catalyst or deprotonating agent | Analytical grade |
| Solvent (e.g., tetrahydrofuran, toluene) | Reaction medium | Anhydrous |
Reaction Conditions and Procedure
Step 1: Activation of the Cyclotetrasiloxane Core
The cyclotetrasiloxane is dissolved in an anhydrous solvent under inert atmosphere (nitrogen or argon) to prevent moisture interference.
Step 2: Nucleophilic Substitution/Etherification
The epoxy-functionalized alkyl halide or alcohol is added slowly to the reaction mixture containing the cyclotetrasiloxane and base. The base deprotonates the hydroxyl group (if starting from alcohol), facilitating nucleophilic attack on the siloxane ring substituents.
Step 3: Reaction Monitoring
The reaction is maintained at controlled temperature (typically 50–80°C) for several hours (6–24 h), monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Step 4: Work-up and Purification
Upon completion, the reaction mixture is quenched with water, and the organic phase is separated. The product is purified by vacuum distillation or column chromatography to isolate the pure 2,4,6,8-tetramethyl-2,4,6,8-tetrakis(3-(oxiranylmethoxy)propyl)cyclotetrasiloxane.
Reaction Scheme Summary
$$
\text{Cyclotetrasiloxane core} + 4 \times \text{3-(oxiranylmethoxy)propyl halide} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{Target compound}
$$
Research Findings and Data Analysis
The choice of base critically influences the yield and purity. Potassium carbonate is preferred for milder conditions, while sodium hydride provides stronger deprotonation but requires careful handling.
Solvent polarity affects the reaction rate; polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity and facilitate substitution.
The temperature must be optimized to avoid epoxy ring opening during synthesis, which would compromise the functional group integrity.
Purification by vacuum distillation is effective due to the relatively high boiling point (~263.9°C) and thermal stability of the compound.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Product |
|---|---|---|
| Base | Potassium carbonate / Sodium hydride | Affects reaction rate and side reactions |
| Solvent | Tetrahydrofuran, Toluene | Solubility and reaction kinetics |
| Temperature | 50–80°C | Balances reaction rate and epoxy stability |
| Reaction Time | 6–24 hours | Completeness of substitution |
| Purification Method | Vacuum distillation / Column chromatography | Purity and yield |
Q & A
Q. Key Reaction Parameters
| Step | Reagents/Conditions | Monitoring Technique |
|---|---|---|
| Hydrosilylation | Pt catalyst, 60–80°C, inert atmosphere | NMR (disappearance of Si-H peaks at ~2100 cm⁻¹) |
| Epoxidation | mCPBA, CH₂Cl₂, 0–25°C | FT-IR (C-O-C epoxide peaks at ~1250 cm⁻¹) |
Basic: How can the molecular structure and stereochemistry of this compound be confirmed?
Answer:
Use a combination of:
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths, angles, and ring conformation. For cyclotetrasiloxanes, Si-O-Si angles typically range 130–150° .
- Multinuclear NMR :
Example SCXRD Data (from analogous compounds):
| Parameter | Value |
|---|---|
| Si-O bond length | 1.63–1.67 Å |
| O-Si-O angle | 108–112° |
| Crystallographic system | Monoclinic |
Basic: What structural features govern its reactivity in polymerization or crosslinking reactions?
Answer:
Key factors include:
- Epoxide ring strain : Enhances nucleophilic attack (e.g., by amines or thiols) for crosslinking.
- Steric hindrance : Bulky substituents reduce reaction rates. For example, substituents on the cyclotetrasiloxane ring slow epoxide accessibility .
- Siloxane ring flexibility : The eight-membered ring allows conformational changes, enabling strain relief during reactions .
Q. Experimental Validation :
- Compare reactivity with linear siloxanes using kinetic studies (e.g., DSC monitoring of epoxy ring-opening exotherms) .
Advanced: How can computational modeling predict its thermal stability and degradation pathways?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O (≈450 kJ/mol) and epoxide C-O bonds (≈340 kJ/mol) to identify weak points.
- Molecular Dynamics (MD) : Simulate degradation under thermal stress (e.g., 200–300°C) to predict fragmentation patterns .
Validation : Correlate computational predictions with TGA-FTIR data (e.g., mass loss at 250°C corresponds to siloxane ring cleavage) .
Advanced: What analytical strategies resolve contradictions in reported spectroscopic data?
Answer:
- Variable-temperature NMR : Assess dynamic effects (e.g., ring puckering) that cause signal splitting .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₈H₆₄O₁₂Si₄, [M+Na]⁺ = 763.32) to rule out impurities .
- Comparative IR studies : Reference NIST spectral databases to validate epoxide and siloxane peaks .
Example IR Peaks (from analogous compounds):
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Si-O-Si | 1050–1100 | Asymmetric stretching |
| Epoxide C-O-C | 1240–1260 | Ring vibration |
| CH₃ (Si-Me) | 1265 | Symmetric bending |
Advanced: How does its environmental persistence in lab settings compare to related siloxanes?
Answer:
- Hydrolysis studies : Epoxide groups increase hydrophilicity, accelerating hydrolysis at pH > 8. Half-life in water: ~48 hours (vs. >1 week for non-epoxidized analogs) .
- Biodegradation assays : Use OECD 301B tests with activated sludge; low mineralization rates (<20% in 28 days) suggest recalcitrance .
Mitigation in Labs : Store under anhydrous conditions and avoid alkaline waste streams.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
